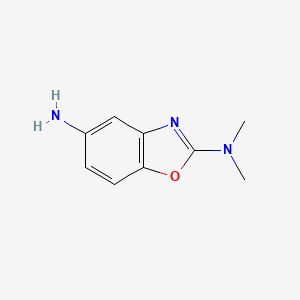

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine

Description

Properties

IUPAC Name |

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRXSWCLVPXPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175645-00-7 | |

| Record name | 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Condensation to Form Ester Intermediate

- Reactants: 2-amino-4-sodium nitrophenolate and nitrobenzoyl chloride.

- Conditions: Reaction in a mixed organic solvent system composed of toluene or xylene and a polar aprotic solvent such as DMF (dimethylformamide), DMAc, or NMP.

- Temperature: Controlled addition at 5–10 °C, followed by slow heating to about 95 °C.

- Outcome: Formation of an ester intermediate with high yield and purity.

Step 2: Cyclization under Acid Catalysis

- Catalyst: p-Toluenesulfonic acid.

- Conditions: Refluxing at approximately 125 °C.

- Process: The ester intermediate undergoes intramolecular cyclization to form 2-(nitrophenyl)-5-nitrobenzoxazole.

- Purification: Ethanol recrystallization yields a product with 92.1% yield and 99.1% purity (HPLC).

Step 3: Catalytic Hydrogenation

- Catalyst: 5 wt% Pd/C.

- Solvent: Tetrahydrofuran (THF).

- Conditions: Hydrogen pressure of 0.9 ± 0.1 MPa at 65 °C.

- Outcome: Reduction of nitro groups to amino groups, yielding 2-(aminophenyl)-5-aminobenzoxazole.

Step 4: N,N-Dimethylation (Adapted Step)

- Method: Reductive methylation of amino groups using formaldehyde and a reducing agent such as sodium cyanoborohydride or via methyl iodide alkylation.

- Conditions: Mild acidic or basic conditions depending on the methylation reagent.

- Outcome: Conversion of amino groups to N,N-dimethylamino groups, producing 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine.

Alternative Synthetic Routes

Cyanation and Lewis Acid Catalysis

Smiles Rearrangement

- Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by nucleophilic substitution with amines.

- This method allows for the introduction of N-substituents including methyl groups.

- Reaction conditions typically involve DMF solvent, base (K2CO3 or Cs2CO3), and reflux temperatures.

Comparative Data Table of Preparation Methods

| Step/Method | Reactants/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Condensation (Step 1) | 2-amino-4-sodium nitrophenolate + nitrobenzoyl chloride; Toluene/DMF; 5–95 °C | High | - | Ester intermediate formation |

| Cyclization (Step 2) | p-Toluenesulfonic acid; reflux at 125 °C | 92.1 | 99.1 (HPLC) | Intramolecular ring closure |

| Hydrogenation (Step 3) | Pd/C catalyst; THF; H2 0.9 MPa; 65 °C | High | - | Nitro to amino group reduction |

| N,N-Dimethylation (Adapted Step) | Formaldehyde + NaBH3CN or methyl iodide; mild conditions | Moderate | - | Converts amino to dimethylamino groups |

| Cyanation + Lewis Acid (Alt.) | o-Aminophenol + NCTS + BF3·Et2O; reflux in dioxane | Good | - | Direct 2-aminobenzoxazole formation |

| Smiles Rearrangement (Alt.) | Benzoxazole-2-thiol + chloroacetyl chloride + amines; DMF; reflux | Good | - | Allows N-substitution including methyl |

Research Findings and Notes

- The three-step method involving condensation, cyclization, and hydrogenation is highly efficient with yields exceeding 90% for intermediate steps and high purity, making it suitable for scale-up synthesis.

- The choice of solvents and temperature control is critical to avoid side reactions such as diacylation which reduces yield and purity.

- The N,N-dimethylation step is typically performed after obtaining the diamino benzoxazole core to ensure selective methylation of amino groups without interfering with the benzoxazole ring.

- Alternative methods such as cyanation and Smiles rearrangement provide versatile routes for N-substituted benzoxazoles but may require additional optimization for the specific dimethyl derivative.

- The use of nonhazardous reagents and mild conditions in these methods aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which can be further utilized in various applications.

Scientific Research Applications

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine has several scientific research applications across different fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and cellular processes.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine with analogous heterocyclic diamines and substituted benzoxazoles, focusing on structural, synthetic, and functional differences.

Structural Analogues in Heterocyclic Diamines

Key Observations:

- Core Heterocycle Differences : The benzoxazole core in the target compound introduces aromaticity with an oxygen atom, contrasting with pyridine (nitrogen only) or pyrimidine (two nitrogen atoms). This affects electron density and reactivity. For instance, benzoxazoles are less basic than pyridines due to the electron-withdrawing oxygen .

Functional Analogues in Benzoxazole Derivatives

discusses 4,7-diphenylethynyl-2,1,3-benzothiadiazole, a sulfur-containing analogue. Key comparisons include:

- Electronic Properties : Benzothiadiazoles (with sulfur) exhibit stronger electron-withdrawing effects than benzoxazoles (with oxygen), leading to redshifted absorption/emission in luminescent applications .

- Thermal Stability : Benzoxazoles generally display higher thermal stability than benzothiadiazoles due to reduced ring strain and stronger C-O bonds.

Biological Activity

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is a compound belonging to the benzoxazole family, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is , with a molecular weight of approximately 204.23 g/mol. The compound features a benzoxazole ring with two dimethylamino groups at the 2-position and 5-position, which significantly influence its reactivity and biological interactions.

The mechanism of action for 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine involves its interaction with specific enzymes and receptors. It is believed to alter enzyme activity and signal transduction pathways associated with various diseases. The presence of dimethylamino groups enhances its binding affinity to biological targets, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine exhibits significant antimicrobial properties. In a study evaluating the antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibitory activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/ml .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1 |

| Klebsiella pneumoniae | 2 |

| Serratia marcescens | 4 |

Antifungal Activity

The antifungal potential of the compound has also been explored. In vitro studies against various Candida species revealed that it exhibits stronger activity than standard antifungal agents like fluconazole. For example, it showed effective inhibition against Candida albicans and Candida glabrata, with IC50 values significantly lower than those of conventional treatments .

| Fungal Strain | IC50 (µg/ml) |

|---|---|

| Candida albicans | 0.25 |

| Candida glabrata | 0.5 |

| Candida krusei | 1 |

Anticancer Activity

The anticancer properties of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine have been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC50 values in these studies range from 10 to 20 µM, indicating moderate to potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 12 |

| HepG2 | 18 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of benzoxazole derivatives in treating bacterial infections. The results indicated that compounds similar to 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine exhibited superior antibacterial properties compared to traditional antibiotics .

- Antifungal Activity Assessment : Another research focused on the antifungal activity against resistant strains of fungi. The study concluded that this compound could serve as a viable alternative for treating fungal infections resistant to common antifungals .

- Anticancer Research : A comprehensive evaluation of various benzoxazole derivatives demonstrated significant anticancer activities in vitro and in vivo models. The findings suggest that modifications in the benzoxazole structure can enhance cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine, and what parameters critically influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted o-phenylenediamines and carbonyl derivatives. Key parameters include reaction temperature (optimized between 60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst presence (e.g., tert-butyl nitrite for nitrogen transfer reactions). Yield improvements often require inert atmospheres to prevent oxidation byproducts. Characterization via TLC or HPLC is recommended for purity assessment .

Q. Which spectroscopic techniques are most effective for structural characterization of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., dimethylamino groups at δ 2.8–3.2 ppm) and aromatic carbons (δ 110–150 ppm).

- IR Spectroscopy : Confirm benzoxazole ring formation via C=N stretching (~1600 cm⁻¹) and N-H bending (if present).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can factorial design methodologies optimize synthesis conditions for 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine, and which variables should be prioritized?

- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low). Response surface methodology (RSM) identifies interactions between variables. For example, increasing catalyst loading may reduce reaction time but increase impurity formation. Prioritize variables with the highest F-values in ANOVA to maximize yield while minimizing side reactions .

Q. What computational approaches are suitable for studying the electronic properties or reaction mechanisms of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitution or cyclization reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning to model kinetics under varying conditions (e.g., pressure, pH) .

Q. How should researchers systematically resolve contradictions in reported biological activities of benzoxazole derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Steps include:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ISO 20743 for antimicrobial assays).

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers.

- Digital Trace Data Integration : Combine experimental results with computational toxicity predictions (e.g., QSAR models) .

Q. How can theoretical frameworks for heterocyclic reactivity guide the design of novel derivatives of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine?

- Methodological Answer : Apply concepts such as:

- Hammett Substituent Constants : Predict electronic effects of substituents on ring reactivity.

- Frontier Orbital Theory : Design derivatives with tailored HOMO/LUMO gaps for specific interactions (e.g., enzyme inhibition).

- Retrosynthetic Analysis : Use benzoxazole core disconnections to plan functional group additions (e.g., sulfonation for solubility) .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.